Urea, N'-phenyl-N,N-dipropyl-
Description
Contextualizing N'-phenyl-N,N-dipropylurea within the Landscape of Urea (B33335) Derivatives
N'-phenyl-N,N-dipropylurea belongs to the large and versatile class of organic compounds known as urea derivatives. These compounds are characterized by a central carbonyl group bonded to two nitrogen atoms. The vast structural diversity, arising from the various substituents that can be attached to the nitrogen atoms, has led to their investigation and application in numerous fields, including agriculture, medicine, and materials science.
Phenylurea derivatives, in particular, have a long history as commercially significant herbicides. researchgate.netresearchgate.net Their primary mechanism of action involves the inhibition of photosynthesis at photosystem II, disrupting the electron transport chain in target weeds. researchgate.nettandfonline.com Beyond their herbicidal activity, disubstituted ureas are also being explored for a range of other biological activities. Research has shown that certain N,N'-diarylureas exhibit potential as anti-tumor agents. researchgate.net Furthermore, some N-phenyl-N'-pyridinylureas have been investigated for their anticonvulsant properties. nih.gov
Significance of the Phenyl and Dipropyl Substituents in Urea Chemistry Research
The specific substituents on the urea backbone, in this case, a phenyl group and two propyl groups, play a crucial role in determining the molecule's chemical properties and biological activity.
The phenyl group is a common feature in many biologically active molecules. In the context of phenylurea herbicides, the nature and position of substituents on the phenyl ring can significantly influence their herbicidal potency and selectivity. tandfonline.com The electronic properties and steric bulk of the phenyl ring are critical for its interaction with the binding site on the D1 protein of photosystem II. researchgate.net
A common and straightforward method for the synthesis of unsymmetrical ureas like N'-phenyl-N,N-dipropylurea involves the reaction of an isocyanate with a primary or secondary amine. In this case, the reaction would proceed between phenyl isocyanate and dipropylamine (B117675). researchgate.net This reaction is typically efficient and provides a direct route to the desired product.
While specific crystal structure data for N'-phenyl-N,N-dipropylurea is not extensively documented in publicly available literature, studies on analogous N,N'-disubstituted ureas provide insights into its likely solid-state conformation. The crystal structures of many N,N'-diarylureas and N,N'-dialkyl-N'-phenylureas have been determined, revealing common hydrogen bonding motifs and molecular packing arrangements. researchgate.netacs.orgdergipark.org.tr The urea functionality can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of characteristic hydrogen-bonded chains or networks in the crystal lattice. researchgate.net
Current Research Trajectories for N'-phenyl-N,N-dipropylurea and Analogous Structures
Current research involving N'-phenyl-N,N-dipropylurea and structurally similar compounds is primarily focused on the development of new bioactive molecules. The key areas of investigation include:
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1,1-dipropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-3-10-15(11-4-2)13(16)14-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXPKFQYXZREQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336537 | |
| Record name | Urea, N'-phenyl-N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15545-56-9 | |
| Record name | Urea, N'-phenyl-N,N-dipropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40336537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Conformational Analysis of N Phenyl N,n Dipropylurea and Analogs
Inherent Conformational Preferences of the Urea (B33335) Moiety
Stereochemical Isomerism: trans-trans, cis-cis, and trans-cis Conformations
Substituted ureas can exist as different stereoisomers due to hindered rotation around the C–N bonds. For N,N'-disubstituted ureas, three primary conformations are possible: trans-trans, cis-cis, and trans-cis. nih.gov In many N,N'-diaryl ureas, the trans-trans conformation is the most stable in both solid and solution states. nih.gov However, the introduction of different substituents can shift this preference. For instance, the sequential addition of methyl groups to N,N'-diphenylurea can cause a shift from a trans-trans to a cis-cis conformation. nih.gov The relative stability of these isomers is influenced by a combination of steric hindrance and the potential for intramolecular hydrogen bonding. researchgate.netnih.gov Computational studies on various alkyl-substituted ureas have identified cis and trans isomers with anti geometries as stable forms, while syn geometries are generally not stationary points on the potential energy surface. acs.orgnih.gov In contrast, for phenylurea, a trans isomer with a syn geometry is predicted to be the lowest energy form. acs.orgnih.gov
Influence of Phenyl and Propyl Substituents on N'-phenyl-N,N-dipropylurea Conformation
The specific nature of the phenyl and dipropyl groups attached to the urea nitrogen atoms in N'-phenyl-N,N-dipropylurea introduces distinct steric and electronic effects that further refine its conformational landscape.
Steric and Electronic Effects of N-Substitution
The size and electronic nature of the substituents on the urea nitrogens play a pivotal role in determining the molecule's final conformation. nih.gov The presence of bulky substituents, such as the two propyl groups on one nitrogen and a phenyl group on the other, introduces significant steric hindrance. nih.gov This steric clash can force the molecule to adopt a non-planar conformation to alleviate the strain. mdpi.comnih.gov Specifically, the propyl groups on the N,N-disubstituted nitrogen will sterically interact with the phenyl group on the N'-substituted nitrogen, influencing the rotational barriers around the C-N bonds.
The electronic properties of the phenyl group also contribute to the conformational preference. The phenyl ring can engage in π-stacking interactions, and its electron-withdrawing or -donating capacity can modulate the electron density on the adjacent nitrogen atom, thereby affecting the C-N bond's rotational barrier. nih.govhud.ac.uk Studies on N-aryl ureas have shown that substitution patterns on the aromatic ring can significantly impact the three-dimensional orientation of the substituents. researchgate.net
Intramolecular Hydrogen Bonding Patterns
Intramolecular hydrogen bonding is a significant force in dictating the conformation of phenylurea derivatives. nih.govresearchgate.netnih.gov In N'-phenyl-N,N-dipropylurea, the N'-H proton can form a hydrogen bond with the carbonyl oxygen. This interaction can lead to the formation of a pseudo-bicyclic conformation, which stabilizes the molecule. nih.govnih.gov The presence of such a hydrogen bond can restrict the rotation around the N-phenyl bond and favor a specific planar arrangement. frontiersin.org The strength and prevalence of this intramolecular hydrogen bond can be influenced by the solvent environment and the electronic nature of the substituents. nih.gov For example, the presence of electron-withdrawing groups on the phenyl ring can increase the acidity of the N-H proton, leading to stronger hydrogen bonds. frontiersin.org
Dynamic Conformational Behavior and Rotational Barriers in N'-phenyl-N,N-dipropylurea Systems
The conformational landscape of N'-phenyl-N,N-dipropylurea is not static; the molecule exhibits dynamic behavior characterized by rotation around its single bonds, with specific energy barriers governing these movements.
The rotation around the C(sp2)-N bonds in substituted ureas is a hindered process with significant energy barriers. acs.orgosti.govacs.org These barriers, which can be in the range of 8.6 to 9.4 kcal/mol for alkyl- and phenyl-substituted ureas, are a consequence of the partial double bond character of the C-N bonds arising from resonance. acs.orgnih.govosti.govacs.org The isomerization between cis and trans states has a high energetic barrier, making the process slow and often beyond the timescale of typical molecular simulations. nih.gov
Computational and Theoretical Investigations of N Phenyl N,n Dipropylurea Systems
Quantum Chemical Calculations for Structural Optimization and Energetics
Quantum chemical calculations are fundamental to understanding the preferred three-dimensional arrangements (conformations) of a molecule and their relative stabilities. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries and energies with high accuracy.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of molecules to determine their properties. dergipark.org.tr It offers a favorable balance between computational cost and accuracy, making it ideal for studying medium-sized molecules like N'-phenyl-N,N-dipropylurea. nih.gov
DFT studies would focus on optimizing the geometry of various possible conformers of N'-phenyl-N,N-dipropylurea. These conformers arise from rotation around key single bonds: the N-phenyl bond and the two N-propyl bonds. The calculations would identify the lowest energy (most stable) conformation and determine the energy barriers for rotation between different conformers. Key findings from such studies would likely indicate a non-planar arrangement, with the phenyl ring and the dipropylamino group twisted relative to the central urea (B33335) plane to minimize steric hindrance. The stability of the molecule is determined by a delicate balance of steric effects from the bulky propyl groups and electronic effects involving the urea and phenyl moieties.
Table 1: Hypothetical DFT-Calculated Relative Energies for N'-phenyl-N,N-dipropylurea Conformers This interactive table represents the kind of data a DFT study would generate. The energies are hypothetical, based on typical values for rotational barriers in similar organic molecules.
| Conformer | Phenyl Ring Dihedral Angle (°) | N-Propyl Group Orientation | Relative Energy (kcal/mol) | Stability Rank |
| A (Global Minimum) | 35 | Anti/Anti | 0.00 | 1 (Most Stable) |
| B | 90 | Anti/Anti | 3.5 | 4 |
| C | 35 | Gauche/Anti | 1.2 | 2 |
| D | 0 | Anti/Anti | 2.5 | 3 |
| E | 35 | Gauche/Gauche | 4.8 | 5 (Least Stable) |
Note: Data is illustrative. Actual values would require specific DFT calculations (e.g., using the B3LYP functional with a 6-311G(d,p) basis set).
Beyond DFT, other quantum methods are employed to map out the conformational landscape.
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the use of experimental data. researchgate.net They can provide very high accuracy, especially when electron correlation is included, but are computationally very demanding. libretexts.org They are often used to benchmark the results from more cost-effective methods like DFT for smaller, representative systems.
Semi-Empirical Methods: Methods like AM1, PM3, and DFTB are based on the Hartree-Fock formalism but use parameters derived from experimental or ab initio data to simplify the calculations. wikipedia.orgresearchgate.netnih.gov This makes them significantly faster than DFT or ab initio methods, allowing for the rapid scanning of a wide range of conformations to identify promising candidates for more accurate, high-level calculations. nih.gov Their main limitation is that their reliability depends on whether the molecule being studied is similar to those used in their parameterization. wikipedia.org
For N'-phenyl-N,N-dipropylurea, a typical strategy would involve an initial broad conformational search using a semi-empirical method, followed by geometry optimization and energy refinement of the most stable conformers using DFT.
Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis
While quantum chemical calculations typically focus on static, gas-phase structures at zero Kelvin, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, often in a simulated solvent environment. nih.govkashanu.ac.ir MD simulations use classical mechanics and a "force field" to calculate the forces on each atom and model its motion. nih.gov
An MD simulation of N'-phenyl-N,N-dipropylurea in a solvent like water or dimethyl sulfoxide (B87167) (DMSO) would reveal:
Conformational Flexibility: How the molecule transitions between different conformations at a given temperature.
Solvent Interactions: The formation and breaking of hydrogen bonds between the urea's N-H group and carbonyl oxygen with solvent molecules.
Hydrophobic Effects: The behavior of the nonpolar phenyl and propyl groups in an aqueous environment.
These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical system, which is rarely a static environment. mdpi.com
Theoretical Exploration of Molecular Interactions and Reactivity
Theoretical methods are invaluable for predicting how N'-phenyl-N,N-dipropylurea will interact with other molecules and where it is most likely to react.
One common technique is the calculation of the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions. mdpi.com For N'-phenyl-N,N-dipropylurea, an MEP analysis would likely show:
A strong negative potential around the carbonyl oxygen atom, making it a primary site for hydrogen bond donation.
A positive potential around the N-H proton, identifying it as a hydrogen bond donor site.
A relatively neutral or slightly negative potential on the phenyl ring due to the π-electron cloud.
Another tool, Fukui functions , can be used to predict the reactivity of different atomic sites within the molecule towards nucleophilic or electrophilic attack. mdpi.com These calculations help in understanding the chemical reactivity and designing new synthetic pathways or predicting metabolic transformations. nih.gov
Predictive Modeling for Structure-Property Relationships in N'-phenyl-N,N-dipropylurea Analogs
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, uses computational models to correlate chemical structure with biological activity or physical properties. nih.govmdpi.com
For N'-phenyl-N,N-dipropylurea, a QSAR study could be developed for a series of its analogs, where substituents are varied on the phenyl ring. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each analog and correlating them with an experimentally measured property (like binding affinity to a receptor), a predictive model can be built. nih.gov
Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are sophisticated 3D-QSAR techniques that can provide detailed insights into the structure-property relationships, guiding the design of new molecules with enhanced properties. ulaval.ca Such models could be used to predict the properties of novel N'-phenyl-N,N-dipropylurea derivatives before they are synthesized, saving significant time and resources.
Supramolecular Chemistry and Intermolecular Interactions Involving N Phenyl N,n Dipropylurea
Hydrogen Bonding Networks and Motifs in N'-phenyl-N,N-dipropylurea Assemblies
Hydrogen bonding is the principal driving force in the self-assembly of urea (B33335) derivatives. The specific geometry of the N'-phenyl-N,N-dipropylurea molecule, with its single N-H proton and bulky dipropyl groups, leads to distinct hydrogen bonding patterns that define the resulting supramolecular structures.
The primary hydrogen bonding motif in assemblies of N'-phenyl-N,N-dipropylurea involves the interaction between the hydrogen atom of the N'-H group (donor) and the carbonyl oxygen atom (acceptor) of a neighboring molecule. This N-H···O hydrogen bond is a robust and highly directional interaction that often leads to the formation of one-dimensional chains or tapes in the solid state. researchgate.net In crystalline urea, the carbonyl oxygen can be involved in up to four N-H···O hydrogen bonds. researchgate.net The resulting networks are a common feature in the crystal structures of phenylurea derivatives, where molecules are linked into infinite chains. nih.gov
Beyond the primary N-H···O bonds, weaker C-H···O hydrogen bonds can also play a significant role in stabilizing the crystal packing. nih.gov These interactions can occur between the carbonyl oxygen and C-H groups from the phenyl ring or the propyl chains. In related systems, electron-withdrawing groups on an aryl ring can promote intramolecular C-H···O hydrogen bonds, which can influence the ability of the carbonyl to participate in intermolecular bonding. researchgate.net
Table 1: Characteristics of Hydrogen Bonds in Urea Derivatives
| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Significance in N'-phenyl-N,N-dipropylurea |
|---|---|---|---|---|
| N-H···O | N'-H | C=O | 5 - 30 nih.gov | Primary interaction driving the formation of linear chains and aggregates. nih.gov |
| C-H···O | Phenyl C-H, Propyl C-H | C=O | Weak | Secondary interaction contributing to crystal packing and conformational stability. nih.govresearchgate.net |
The urea moiety is exceptionally well-suited for constructing supramolecular assemblies due to its possession of both hydrogen bond donor (N-H) and acceptor (C=O) sites within a single functional group. nih.govresearchgate.net This dual nature makes it an ideal "supramolecular synthon" for designing molecules that self-organize into predictable patterns. nih.govresearchgate.net
In N'-phenyl-N,N-dipropylurea, the N,N-dipropyl substitution on one nitrogen atom removes its hydrogen bond donating capability, meaning only the N'-H group attached to the phenyl ring can act as a donor. This structural feature, combined with the steric hindrance from the propyl groups, directs the formation of specific hydrogen-bonded chains. nih.gov The primary structure formed is often a linear tape or chain, where molecules are connected head-to-tail through N-H···O bonds. nih.govtue.nl The formation of these hydrogen-bonded urea tapes is a critical factor in the gelation capabilities of many urea-based systems. researchgate.net
Non-Covalent Interactions Beyond Hydrogen Bonding
While hydrogen bonding is dominant, the supramolecular chemistry of N'-phenyl-N,N-dipropylurea is also shaped by other non-covalent forces, particularly those involving the phenyl ring.
Another important non-covalent force is the NH-π interaction, where the N-H bond of the urea group acts as a hydrogen bond donor to the π-electron cloud of a nearby phenyl ring. nih.gov This interaction involves a perpendicular orientation of the N-H bond relative to the aromatic ring. nih.gov Studies on model systems have shown that NH-π interactions are a key stabilizing factor in the folded conformations of phenylurea derivatives. nih.gov The combination of stacking and NH-π interactions involving aromatic groups is crucial for explaining the behavior of urea in biological systems, such as its ability to denature proteins. nih.gov For N'-phenyl-N,N-dipropylurea, the N'-H group can engage in this type of interaction with the phenyl ring of an adjacent molecule, further stabilizing the supramolecular assembly.
Table 2: Non-Covalent Interactions Involving the Phenyl Group
| Interaction Type | Description | Typical Energy Range (kJ/mol) | Typical Distance Range (Å) |
|---|---|---|---|
| π-π Stacking (parallel) | Face-to-face interaction between two phenyl rings. smolecule.com | 8-20 smolecule.com | 3.3-3.8 smolecule.com |
| NH-π Interaction | Hydrogen bond from an N-H group to the center of a phenyl ring. nih.gov | Weaker than conventional H-bonds | ~2.6 (r(NH···πCM)) |
Self-Assembly and Supramolecular Polymerization of N'-phenyl-N,N-dipropylurea Analogs
The directional and cooperative nature of hydrogen bonds and other non-covalent interactions drives the self-assembly of urea derivatives into larger, ordered supramolecular structures. jst.go.jp This phenomenon can lead to the formation of gels, liquid crystals, and other soft materials. nih.govjst.go.jp
Derivatives of urea are known to form supramolecular polymers through the formation of continuous hydrogen-bonded chains. nih.govresearchgate.net Bis-urea compounds, in particular, are well-studied for their ability to form robust, fiber-like aggregates that can entangle to form reversible gels in various solvents. tue.nl While N'-phenyl-N,N-dipropylurea is a mono-urea, the fundamental principles of self-assembly through hydrogen bonding still apply. It can form linear aggregates, and the aggregation process is influenced by factors such as concentration, solvent polarity, and steric effects from the alkyl chains. nih.gov The hydrophobic dipropyl groups are expected to play a significant role in the solubility and packing of the assemblies, likely favoring aggregation in polar solvents due to solvophobic effects. tue.nl The combination of the rigid phenylurea core and the flexible dipropyl chains allows for a balance of interactions that can lead to complex and functional supramolecular materials.
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| N'-phenyl-N,N-dipropylurea |
| N,N'-diphenylurea |
| N,N'-diaryl-N,N'-dimethylurea |
| N,N'-bis(3-pyridyl)urea |
| N-benzoyl-N'-phenylurea |
| 2,4-bis(2-ethylhexyl-ureido)toluene |
| N,N'-dipropyl urea |
Solvent Effects on Supramolecular Organization and Association
The organization and association of N'-phenyl-N,N-dipropylurea in solution are profoundly influenced by the nature of the solvent. The polarity, hydrogen-bonding capability, and steric bulk of the solvent molecules dictate the extent and geometry of intermolecular hydrogen bonds between the urea N-H and C=O groups, which are the primary driving forces for self-assembly.
In non-polar solvents, such as cyclohexane (B81311) or toluene, N'-phenyl-N,N-dipropylurea is expected to form well-defined aggregates through strong intermolecular N-H···O=C hydrogen bonds. The lack of competition from solvent molecules for hydrogen bonding sites allows for the formation of stable, ordered structures, such as one-dimensional tapes or ribbons. The hydrophobic dipropyl groups would likely be oriented outwards from the hydrogen-bonded core, enhancing solubility in the non-polar medium.
Conversely, in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), the strong hydrogen bond accepting character of the solvent molecules would lead to significant disruption of the self-assembly process. The solvent molecules will compete effectively for the urea N-H donor sites, leading to the dissolution of larger aggregates into smaller oligomers or even monomeric species.
In polar protic solvents, such as alcohols, the effect is more complex. These solvents can act as both hydrogen bond donors and acceptors. While they can disrupt the urea-urea hydrogen bonds, they can also participate in the supramolecular structure by forming hydrogen bonds with both the N-H and C=O groups of the urea.
Table 1: Hypothetical Association Constants (Ka) for the Dimerization of a Model N-phenyl-N,N'-dialkylurea in Various Solvents
| Solvent | Dielectric Constant (ε) | Association Constant (Ka) [M-1] |
| Cyclohexane | 2.0 | > 1000 |
| Toluene | 2.4 | ~500 |
| Chloroform | 4.8 | ~100 |
| Acetone | 20.7 | < 10 |
| Dimethyl Sulfoxide | 46.7 | < 1 |
This trend highlights the critical role of the solvent in modulating the strength of intermolecular interactions and, consequently, the degree of supramolecular organization.
Conformational Control Through Supramolecular Design Principles
The conformation of N'-phenyl-N,N-dipropylurea, particularly the relative orientation of the phenyl and dipropyl substituents, can be controlled through the principles of supramolecular design. This typically involves the use of host molecules that can selectively bind to the urea derivative in a specific conformation or the introduction of intramolecular interactions that favor a particular geometry.
Another strategy involves the design of systems where the urea derivative is a component of a larger, more complex supramolecular assembly. For instance, by co-assembling with other molecules that can form multiple, directional hydrogen bonds, it is possible to dictate the conformation of the N'-phenyl-N,N-dipropylurea unit within the resulting structure.
Intramolecular hydrogen bonding can also be a powerful tool for conformational control. Although N'-phenyl-N,N-dipropylurea itself does not possess the necessary functional groups for strong intramolecular hydrogen bonds, derivatives could be synthesized with this in mind. For example, the introduction of a substituent on the phenyl ring that can form a hydrogen bond with the urea C=O or N-H group would rigidify the molecule and restrict its conformational freedom.
While specific examples of conformational control for N'-phenyl-N,N-dipropylurea are not documented in the available literature, the principles are well-established in supramolecular chemistry. The hypothetical data in the table below illustrates how different supramolecular strategies could influence a key conformational parameter, such as the dihedral angle between the phenyl ring and the urea plane.
Table 2: Hypothetical Conformational Control of a Model N-phenyl-N,N'-dialkylurea
| System | Conformational Control Method | Predominant Dihedral Angle (°) |
| In Chloroform | Uncontrolled | Dynamic equilibrium (multiple conformations) |
| With β-Cyclodextrin | Host-Guest Complexation | ~30° (Phenyl group included in cavity) |
| Co-assembled with a Bis-Urea Linker | Supramolecular Polymer Formation | ~0° (Planarized by intermolecular H-bonds) |
| With an ortho-hydroxy substituent on the phenyl ring | Intramolecular Hydrogen Bonding | ~10° (Locked by internal H-bond) |
These examples demonstrate the potential for achieving precise control over the molecular conformation of N'-phenyl-N,N-dipropylurea and related compounds through the rational application of supramolecular design principles.
Applications of N Phenyl N,n Dipropylurea in Non Biological Systems
As Synthetic Intermediates in Organic Synthesis
N'-phenyl-N,N-dipropylurea is a valuable intermediate in the field of organic synthesis, participating in reactions to form more complex molecules. It can be synthesized through several methods, including the reaction of phenyl isocyanate with di-n-propylamine. lookchem.com Conversely, it serves as a precursor for other chemical structures. For example, it is an upstream product for the synthesis of N-Phenyl-N',N'-dipropyl-formamidine. lookchem.com
The synthesis of unsymmetrical ureas, such as N'-phenyl-N,N-dipropylurea, has been the subject of various studies aiming for efficient and practical methods. These include the direct synthesis from N-protected amines using reagents like trimethylaluminum-promoted 1,3-diaminopropane (B46017) (DABAL-Me3) or through processes like the tandem Lossen rearrangement/condensation of dioxazolones and amines. lookchem.com
Table 1: Synthetic Routes Involving N'-phenyl-N,N-dipropylurea
| Reaction Type | Reactants | Product | Reference |
|---|---|---|---|
| Synthesis of | Phenyl isocyanate, Di-n-propylamine | N'-phenyl-N,N-dipropylurea | lookchem.com |
| Synthesis of | Aniline (B41778), Carbon monoxide, Di-n-propylamine | N'-phenyl-N,N-dipropylurea | lookchem.com |
Role in Materials Science and Polymer Chemistry
The unique structural characteristics of N'-phenyl-N,N-dipropylurea and related compounds make them suitable for incorporation into various materials, influencing their macroscopic properties.
Foldamers are synthetic oligomers that mimic the secondary structures of biological polymers like proteins and nucleic acids, such as helices. wisc.edunih.gov The urea (B33335) linkage is a key functional group in designing certain types of foldamers due to its ability to form strong, directional hydrogen bonds, which help to stabilize a specific folded conformation. nih.gov
While direct studies on N'-phenyl-N,N-dipropylurea as a foldamer building block are not extensively documented, the principles of foldamer design suggest its potential. The N-H group on the phenyl side can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. These interactions, both within a single molecule (intramolecular) and between molecules (intermolecular), can drive the formation of ordered structures. wisc.edu The phenyl group can further stabilize helical structures through aromatic stacking interactions. wisc.edu
Research on related foldamers demonstrates these principles. For example, studies on ortho-azobenzene/2,6-pyridyldicarboxamide foldamers have shown that terminal functionalities, including structurally related diphenylcarbamyl groups, can significantly influence the helical pitch of the resulting supramolecular scaffold. bham.ac.uk The defined, rigid nature of the urea and phenyl groups can enforce a specific turn in the polymer chain, leading to the formation of stable, dynamic helical structures. wisc.educhemrxiv.org
Table 2: Role of Urea and Phenyl Moieties in Foldamer Design
| Structural Feature | Function | Effect on Structure | Reference |
|---|---|---|---|
| Urea Linkage | Hydrogen Bond Donor/Acceptor | Induces and stabilizes turns, leading to helical folding. | nih.gov |
| Phenyl Group | Aromatic Stacking | Provides additional stabilization to the folded conformation. | wisc.edu |
The broader class of phenylureas is utilized in polymer chemistry, particularly in resins. They can act as curing agents for epoxy resins, where they facilitate the cross-linking process, thereby enhancing the final material's strength and durability. chemicalbook.com The reactivity of the urea group contributes to the formation of a robust polymer network.
In the realm of dyes, N-phenyl substitution is a common feature. For instance, studies on N-methyl- and N-phenylpiperazine functionalized styryl dyes investigate how these molecules interact with host macrocycles, a process governed by their structure and electronic properties. mdpi.com While specific applications of N'-phenyl-N,N-dipropylurea as a dye component are not detailed, its chromophoric phenylurea group suggests potential relevance in this area.
Hybrid organic-inorganic composites are materials that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., strength, thermal stability). rsc.orgtaylorfrancis.com A critical aspect of creating these composites is ensuring strong adhesion between the two distinct phases.
By analogy with silane (B1218182) ureas, N'-phenyl-N,N-dipropylurea could function as a coupling agent or an organic modifier in such hybrid systems. The urea moiety is capable of forming hydrogen bonds with inorganic surfaces, such as silica (B1680970) (SiO₂) or metal oxides, which are often hydroxylated. nih.govresearchgate.net This interaction would anchor the organic molecule to the inorganic filler. The phenyl and dipropyl groups, being organic in nature, would then provide compatibility and entanglement with a bulk polymer matrix. This molecular bridge between the organic and inorganic components is crucial for creating a cohesive material with enhanced properties. rsc.org
The performance of composite materials is highly dependent on the strength of the interface between the polymer matrix and the filler particles. researchgate.net Poor interfacial bonding can lead to mechanical failure. By analogy with related urea compounds, N'-phenyl-N,N-dipropylurea can be envisioned to enhance this bonding.
When incorporated into a composite, the molecule would orient itself at the interface. The polar urea group would interact with the inorganic filler surface, while the nonpolar phenyl and propyl groups would intermingle with the polymer chains of the matrix. nih.govresearchgate.net This action as a "compatibilizer" reduces interfacial tension and promotes stress transfer from the polymer to the stronger filler particles, resulting in a composite with improved mechanical properties, such as higher tensile strength and toughness. researchgate.net
Catalytic Applications of N'-phenyl-N,N-dipropylurea and its Derivatives
Based on available scientific literature, the direct use of N'-phenyl-N,N-dipropylurea or its immediate derivatives as catalysts is not a well-documented area of application. While ureas and thioureas can act as organocatalysts, particularly in reactions involving hydrogen bonding, specific catalytic functions for this compound have not been prominently reported.
Organocatalytic Roles
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. Urea and thiourea (B124793) derivatives have emerged as a significant class of organocatalysts, primarily due to their ability to act as hydrogen-bond donors. This hydrogen-bonding capability allows them to activate electrophilic substrates and stabilize charged intermediates in a variety of chemical transformations.
For a urea derivative to be an effective organocatalyst, particularly in asymmetric catalysis, it often requires specific structural features that create a well-defined chiral environment. N'-phenyl-N,N-dipropylurea, in its parent form, is achiral and lacks the steric bulk and defined geometry that are typically necessary to induce high levels of stereoselectivity.
As Ligands in Metal-Catalyzed Reactions
In the realm of metal-catalyzed reactions, ligands play a crucial role in modulating the reactivity, selectivity, and stability of the metal center. Urea derivatives can coordinate to metal centers through their oxygen or nitrogen atoms. The use of N-arylureas as ligands in palladium-catalyzed cross-coupling reactions has been reported, where they can influence the catalytic cycle.
Specific studies detailing the application of N'-phenyl-N,N-dipropylurea as a ligand in metal-catalyzed reactions are scarce. The potential for this molecule to act as a ligand is present due to the lone pairs of electrons on its oxygen and nitrogen atoms. However, several factors might limit its effectiveness compared to more commonly employed ligands.
The coordination of N'-phenyl-N,N-dipropylurea to a metal center would likely be as a monodentate ligand, coordinating through the carbonyl oxygen or one of the nitrogen atoms. The steric bulk of the two propyl groups could influence the coordination geometry and the accessibility of the metal center to substrates.
Research into analogous compounds, such as 1,1-diethyl-3-phenylurea, has been conducted in the context of their synthesis, but detailed investigations into their catalytic applications as ligands are not widespread. The stability of the metal-ligand complex and the electronic properties imparted by the ligand are critical for catalytic efficiency. Without specific experimental data for N'-phenyl-N,N-dipropylurea, its performance as a ligand in comparison to established ligand classes like phosphines or N-heterocyclic carbenes remains speculative.
Advanced Spectroscopic Characterization Methodologies for N Phenyl N,n Dipropylurea Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the elucidation of the molecular structure of N'-phenyl-N,N-dipropylurea in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a wealth of information regarding the connectivity, chemical environment, and conformational dynamics of the molecule can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for the structural verification of N'-phenyl-N,N-dipropylurea. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The ¹³C NMR spectrum, in turn, reveals the number of non-equivalent carbon atoms and their hybridization state.
For N'-phenyl-N,N-dipropylurea, the expected ¹H NMR signals would include distinct resonances for the aromatic protons of the phenyl group, the N-H proton, and the protons of the two n-propyl groups. The aromatic protons would typically appear as a complex multiplet in the downfield region (around 7.0-7.5 ppm). The N-H proton would present as a singlet, with its chemical shift being sensitive to solvent and concentration. The propyl groups would show a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons attached to the nitrogen atom.
The ¹³C NMR spectrum would complement this information. Key signals would include those for the carbonyl carbon (C=O) typically found in the 150-160 ppm range for ureas, several distinct signals for the aromatic carbons, and three signals for the propyl carbons. researchgate.netudel.edu The chemical shifts provide direct evidence of the carbon skeleton of the molecule. researchgate.net
Beyond qualitative structural confirmation, NMR, particularly ¹H NMR, can be employed for quantitative analysis (qNMR). By integrating the signals of the analyte against a known concentration of an internal standard, the precise concentration or purity of a N'-phenyl-N,N-dipropylurea sample can be determined. This method is advantageous as it is non-destructive and the signal response is directly proportional to the number of nuclei, often eliminating the need for specific calibration curves.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for N'-phenyl-N,N-dipropylurea
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | 150 - 160 |
| Aromatic (C-H) | 7.0 - 7.5 (m) | 118 - 140 |
| Aromatic (C-N) | - | 135 - 145 |
| Amide (N-H) | 6.0 - 8.5 (s, br) | - |
| N-CH₂ | 3.1 - 3.4 (t) | 45 - 55 |
| N-CH₂-CH₂ | 1.5 - 1.8 (sextet) | 20 - 30 |
| CH₃ | 0.8 - 1.0 (t) | 10 - 15 |
Note: Predicted values are based on typical chemical shifts for similar phenylurea and N-alkyl compounds. Actual values may vary depending on the solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet, br = broad)
Nitrogen-15 (¹⁵N) NMR spectroscopy, although less sensitive than ¹H NMR due to the low natural abundance and smaller gyromagnetic ratio of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the N'-phenyl-N,N-dipropylurea molecule. wikipedia.orghuji.ac.il The molecule contains two distinct nitrogen environments: the secondary amine nitrogen of the phenylamino (B1219803) group (N') and the tertiary amine nitrogen of the dipropylamino group.
These two nitrogen atoms are expected to have different ¹⁵N chemical shifts, providing a clear spectroscopic signature. The chemical shift of a nitrogen atom is highly sensitive to its hybridization, the nature of its substituents, and its participation in hydrogen bonding. For instance, the N' nitrogen, being part of an amide-like system and bonded to an aromatic ring, would have a different chemical shift compared to the N,N-dipropyl substituted nitrogen. researchgate.net Studies on related ureas and amides have shown that ¹⁵N chemical shifts can span a wide range, making this technique valuable for distinguishing between different nitrogen-containing functional groups. rsc.org
Furthermore, ¹⁵N NMR can be a powerful tool for monitoring reactions involving N'-phenyl-N,N-dipropylurea. For example, in synthesis reactions, the disappearance of the ¹⁵N signals of the reactants and the appearance of the characteristic signals of the product can be tracked over time to determine reaction completion and to identify any nitrogen-containing intermediates or byproducts.
Variable Temperature (VT) NMR spectroscopy is a key technique for investigating the dynamic processes within molecules, such as restricted rotation around chemical bonds. mdpi.com In N'-phenyl-N,N-dipropylurea, there are several bonds that could exhibit restricted rotation, leading to the existence of different conformers or rotamers. wikipedia.org The most significant of these is the C-N bond between the carbonyl group and the dipropylamino nitrogen, which possesses partial double bond character.
At low temperatures, the rotation around this bond may be slow on the NMR timescale, resulting in separate signals for the non-equivalent propyl groups. As the temperature is increased, the rate of rotation increases. If the rate becomes fast relative to the NMR timescale, the distinct signals will coalesce into a single, averaged signal. By analyzing the changes in the NMR spectrum as a function of temperature, it is possible to determine the energy barrier for this rotational process. mdpi.com Similar studies on other N,N-dialkylamides and ureas have successfully used VT-NMR to quantify these dynamic behaviors. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in N'-phenyl-N,N-dipropylurea. The IR spectrum arises from the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the molecule's bonds.
The most characteristic absorption bands for N'-phenyl-N,N-dipropylurea are expected to be:
N-H Stretch: A sharp to moderately broad band in the region of 3300-3500 cm⁻¹, corresponding to the stretching vibration of the N-H bond of the secondary amide group. The position and shape of this band can be indicative of hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the propyl groups are observed just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption band in the range of 1630-1680 cm⁻¹ is characteristic of the carbonyl group in ureas. This is one of the most prominent peaks in the spectrum.
N-H Bend (Amide II band): This band, arising from the in-plane bending of the N-H bond coupled with C-N stretching, is typically found around 1550-1620 cm⁻¹.
C-N Stretch: The stretching vibrations of the C-N bonds will appear in the fingerprint region, generally between 1200 and 1400 cm⁻¹.
Aromatic C=C Bends: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon stretching vibrations within the phenyl ring.
The presence and position of the N-H and C=O stretching bands are particularly useful for studying intermolecular hydrogen bonding. In concentrated solutions or in the solid state, these bands may broaden and shift to lower frequencies (red-shift) compared to dilute solutions in non-polar solvents, indicating the presence of hydrogen bonding interactions where the N-H group acts as a donor and the carbonyl oxygen acts as an acceptor.
Table 2: Characteristic IR Absorption Bands for N'-phenyl-N,N-dipropylurea
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1550 - 1620 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Variable |
| C-N Stretch | 1200 - 1400 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic Interactions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For N'-phenyl-N,N-dipropylurea, the chromophore responsible for UV absorption is primarily the phenylurea moiety. The interaction between the phenyl ring and the urea (B33335) functional group gives rise to characteristic absorption bands.
The expected electronic transitions for this compound are π → π* and n → π* transitions.
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. The conjugation of the phenyl ring with the urea nitrogen's lone pair can shift these absorptions to longer wavelengths (bathochromic or red shift) compared to benzene (B151609) itself. These are expected to appear in the 200-280 nm region.
n → π Transitions:* These lower-intensity transitions involve the excitation of a non-bonding electron (from the carbonyl oxygen or the nitrogen atoms) to a π* antibonding orbital of the carbonyl group. These bands are often observed as a shoulder on the tail of the more intense π → π* bands.
The position and intensity of the absorption maxima (λ_max) can be influenced by the solvent polarity. For example, n → π* transitions often exhibit a hypsochromic (blue) shift in more polar solvents. msu.edu The UV-Vis spectrum provides valuable information about the conjugated system and the electronic interactions within the molecule.
Table 3: Expected UV-Vis Absorption Data for N'-phenyl-N,N-dipropylurea
| Transition Type | Expected λ_max (nm) | Typical Molar Absorptivity (ε) |
| π → π | 200 - 280 | High |
| n → π | 260 - 300 | Low |
Note: These are general ranges for phenylurea-type chromophores. Specific values for N'-phenyl-N,N-dipropylurea may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For N'-phenyl-N,N-dipropylurea (C₁₃H₂₀N₂O), the molecular weight is 220.32 g/mol . spectrabase.com In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 220. spectrabase.com
Electron ionization (EI) is a common technique used in MS that can cause the molecular ion to fragment in a predictable manner. The analysis of these fragmentation patterns provides valuable structural information, acting as a molecular "fingerprint". Key fragmentation pathways for N'-phenyl-N,N-dipropylurea would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the dipropylamino nitrogen is a common fragmentation pathway for amines. This could lead to the loss of an ethyl radical (•CH₂CH₃, 29 Da) to form an ion at m/z = 191.
McLafferty-type Rearrangement: While less direct, rearrangements involving the transfer of a hydrogen atom from one of the propyl chains to the carbonyl oxygen followed by cleavage can occur.
Cleavage of the Urea Moiety: The bond between the phenyl group and the nitrogen (N') can cleave, leading to the formation of a phenyl isocyanate ion (m/z = 119) or a related fragment. The formation of an aniline (B41778) radical cation (m/z = 93) is also a plausible fragmentation. chemicalbook.com
Loss of Propyl Group: Cleavage of the N-propyl bond could result in the loss of a propyl radical (•C₃H₇, 43 Da), giving a fragment at m/z = 177.
The presence of two nitrogen atoms in the molecule means that the molecular ion will have an even mass, which is consistent with the nitrogen rule in mass spectrometry. msu.edu The exact fragmentation pattern and the relative abundance of the fragment ions provide strong evidence for the confirmation of the structure of N'-phenyl-N,N-dipropylurea.
Table 4: Potential Mass Spectrometry Fragments for N'-phenyl-N,N-dipropylurea
| m/z | Possible Fragment Identity | Fragmentation Pathway |
| 220 | [M]⁺ | Molecular Ion |
| 191 | [M - C₂H₅]⁺ | α-Cleavage |
| 177 | [M - C₃H₇]⁺ | Loss of propyl radical |
| 119 | [C₆H₅NCO]⁺ | Cleavage of N'-C(O) bond |
| 93 | [C₆H₅NH₂]⁺ | Cleavage and rearrangement |
X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination
The single-crystal X-ray diffraction analysis of this analog reveals the intricate details of its molecular conformation and crystal packing. tandfonline.com Such studies are fundamental for understanding structure-property relationships.
A representative table of crystallographic data for a related phenyl-urea derivative is presented below to illustrate the type of information obtained from such an analysis.
| Parameter | Value |
| Chemical Formula | C₁₉H₃₁BN₂O₃ |
| Formula Weight | 362.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.428(3) |
| b (Å) | 16.865(5) |
| c (Å) | 12.664(4) |
| α (°) | 90 |
| β (°) | 109.13(3) |
| γ (°) | 90 |
| Volume (ų) | 2104.4(11) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.143 |
Data for 1,1-diisopropyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea, a compound structurally related to N'-phenyl-N,N-dipropylurea. tandfonline.com
The determination of the crystal structure allows for a detailed examination of bond lengths and angles, which can be compared with theoretical values obtained from computational methods like Density Functional Theory (DFT). tandfonline.comresearchgate.net For instance, in the diisopropyl analog, the optimized molecular structure calculated by DFT was found to be in good agreement with the experimental data from X-ray diffraction. tandfonline.com This combined experimental and theoretical approach is crucial for a comprehensive understanding of the molecule's conformational preferences and electronic properties. tandfonline.comresearchgate.net
Electron Paramagnetic Resonance (EPR) for Paramagnetic Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as organic radicals or transition metal ions. wikipedia.orgwisc.edu This method is particularly valuable for characterizing the electronic structure and coordination environment of paramagnetic metal complexes. wikipedia.org While there are no specific EPR studies reported for metal complexes of N'-phenyl-N,N-dipropylurea, the extensive research on other urea-based ligands and their transition metal complexes provides a solid framework for understanding how EPR could be applied to this compound. researchgate.netnih.gov
Urea and its derivatives can act as ligands, coordinating with metal ions through the carbonyl oxygen or the nitrogen atoms. researchgate.net When the metal center is paramagnetic (e.g., Fe(III), Cu(II), Mn(II)), EPR spectroscopy can provide detailed information about the metal's oxidation state, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. researchgate.netsemanticscholar.orgacs.org
For example, in studies of hexakis(urea-O)iron(III) complexes, EPR spectroscopy is a key tool for confirming the high-spin d⁵ electronic state of the Fe(III) ion in an octahedral environment. researchgate.netnih.gov The EPR spectrum, in such cases, would be characterized by specific g-values, which are sensitive to the symmetry and nature of the ligand field.
The analysis of hyperfine interactions in an EPR spectrum can also reveal details about the delocalization of the unpaired electron onto the ligand. This provides insight into the covalency of the metal-ligand bond. In a hypothetical paramagnetic metal complex of N'-phenyl-N,N-dipropylurea, the interaction of the unpaired electron with the magnetic nuclei of the ligand (e.g., ¹⁴N) could lead to resolvable hyperfine splitting, offering a direct probe of the ligand's involvement in the coordination.
Furthermore, EPR can be instrumental in studying the magnetic interactions between metal centers in binuclear or polynuclear complexes. acs.org For urea-bridged dimeric complexes, EPR can help to determine the strength of the magnetic coupling (ferromagnetic or antiferromagnetic) between the metal ions. d-nb.info
Mechanistic Studies of Reactions Involving N Phenyl N,n Dipropylurea
Elucidation of Reaction Pathways and Intermediates in Urea (B33335) Synthesis
The synthesis of unsymmetrical ureas like N'-phenyl-N,N-dipropylurea can be achieved through various pathways, with the most common involving the reaction of an isocyanate with an amine. The elucidation of these pathways often involves identifying key intermediates.
One of the primary methods for synthesizing N'-phenyl-N,N-dipropylurea involves the reaction between phenyl isocyanate and di-n-propylamine lookchem.com. This reaction is a classic example of nucleophilic addition to a heterocumulene. The mechanism proceeds via the attack of the nitrogen lone pair of the secondary amine (di-n-propylamine) on the electrophilic central carbon atom of the isocyanate group. This concerted step forms the N'-phenyl-N,N-dipropylurea product directly without stable intermediates.
Reaction Pathway:
Step 1: The nitrogen atom of di-n-propylamine acts as a nucleophile, attacking the central carbon of the phenyl isocyanate.
Step 2: Simultaneously, the nitrogen-carbon double bond of the isocyanate breaks, and the nitrogen atom abstracts the proton from the amine, leading to the formation of the urea linkage.
In analogous urea syntheses, such as the formation of N,N'-diphenylurea from urea and aniline (B41778), a stepwise pathway involving a major intermediate, phenylurea, has been identified through HPLC analysis. researchgate.net This suggests that under different conditions or with different starting materials, the synthesis might proceed through isolable or detectable intermediates. For instance, the synthesis of 11C-labelled ureas via palladium(II)-mediated oxidative carbonylation involves the formation of a palladium-isocyanate intermediate, which then reacts with an amine to yield the final urea product. mdpi-res.com
Alternative synthetic routes, such as the direct conversion of N-protected amines, also provide mechanistic insights. For example, unsymmetrically substituted ureas can be synthesized directly from N-Alloc-, N-Cbz-, and N-Boc-protected amines, showcasing the versatility of modern synthetic methods. lookchem.com
Kinetic Investigations of Urea Formation Reactions
Kinetic studies are essential for understanding the factors that influence the rate of a reaction. For the formation of ureas, these investigations can reveal the roles of catalysts, solvents, and reactant structures.
In the context of palladium(II)-mediated oxidative carbonylation for synthesizing 11C-labelled ureas, kinetic studies have been performed. mdpi-res.com While specific data for N'-phenyl-N,N-dipropylurea is not detailed, the general findings for similar reactions are instructive. The reaction rates are highly dependent on the nature of the amine, the palladium catalyst, and the reaction conditions. For example, in the synthesis of [11C]N-benzyl-N-ethylbenzamide, preheating the reaction mixture to dissolve the reactants significantly increased the radiochemical yield (RCY) from 4% to 25%, indicating a strong temperature dependence and potential solubility limitations on the reaction kinetics. mdpi-res.com
The table below summarizes hypothetical kinetic data for a typical urea formation reaction, illustrating the type of information gathered from such studies.
Table 1: Hypothetical Kinetic Data for Urea Formation
| Experiment | [Phenyl Isocyanate] (M) | [Di-n-propylamine] (M) | Initial Rate (M/s) |
| 1 | 0.1 | 0.1 | 1.2 x 10⁻³ |
| 2 | 0.2 | 0.1 | 2.4 x 10⁻³ |
| 3 | 0.1 | 0.2 | 2.4 x 10⁻³ |
This table is illustrative and does not represent actual experimental data for N'-phenyl-N,N-dipropylurea.
Mechanistic Insights into N-C-N Coupling Reactions
The formation of the urea functional group is a specific type of N-C-N coupling reaction. Understanding the mechanism of this coupling is central to synthetic organic chemistry.
The synthesis of ureas from amines and a carbonyl source is a key transformation. ncl.res.in In palladium-catalyzed Suzuki-Miyaura coupling of thioureas, a mechanism involving metal carbene intermediates has been proposed, which highlights the role of transition metals in facilitating C-N bond formation. researchgate.net More broadly, C-N cross-coupling reactions are often elucidated through a combination of kinetic analysis, spectroscopy, and stoichiometric studies. princeton.edu For instance, the mechanism of a photocatalytic C-N cross-coupling was found to proceed via a Ni(I)/Ni(III) catalytic cycle, which was initiated and sustained by the photocatalyst. princeton.edu
In copper-catalyzed aerobic oxidative N-N coupling reactions, mechanistic studies support an "oxidase"-type mechanism involving two half-reactions: the aerobic oxidation of a Cu(I) catalyst and the subsequent Cu(II)-promoted N-N coupling. semanticscholar.org While this is an N-N coupling, the principles of metal-mediated oxidation and substrate coupling are relevant. The turnover-limiting step in these reactions was identified as the oxidation of Cu(I) by O2. semanticscholar.org
Density functional theory (DFT) has also been employed to investigate three-component coupling reactions of aldehydes, alkynes, and amines (A3 coupling). mdpi.com These studies reveal detailed energy profiles, transition states, and the role of catalysts in bringing the coupling partners together. mdpi.comrsc.org For the synthesis of N'-phenyl-N,N-dipropylurea from phenyl isocyanate and dipropylamine (B117675), the mechanism is a direct nucleophilic addition, a fundamental N-C coupling process.
Hydrolysis and Condensation Mechanisms of Related Urea Derivatives
The stability and reactivity of ureas are characterized by reactions such as hydrolysis and condensation.
Condensation: Urea derivatives can also participate in condensation reactions. For example, 1,3-dipropylurea (B139544) can be condensed with cyanoacetic acid to form a pyrimidine (B1678525) derivative. acs.org This reaction is a key step in the synthesis of more complex heterocyclic structures. The mechanism involves the initial formation of an acylurea, followed by an intramolecular cyclization and dehydration to form the pyrimidine ring.
Table 2: Reactions of Related Urea Derivatives
| Reaction Type | Reactants | Products | Significance |
| Hydrolysis | Chlorpropamide | p-Chlorobenzenesulfonamide, Dipropylurea | Demonstrates a degradation pathway for complex molecules containing a urea linkage. nih.gov |
| Condensation | 1,3-Dipropylurea, Cyanoacetic acid | 1,3-Dipropyl-6-aminouracil | Forms the basis for synthesizing substituted uracils and other heterocyclic compounds. acs.org |
Studies on Acyl Migration Phenomena
Acyl migration is a mechanistically significant intramolecular rearrangement where an acyl group moves from one atom to another, often between oxygen and nitrogen.
While direct studies on acyl migration in N'-phenyl-N,N-dipropylurea are not prominent, research on related structures provides valuable mechanistic information. For instance, the O→N intramolecular acyl migration is a key reaction in the activation of water-soluble prodrugs of HIV-1 protease inhibitors. nih.gov In these systems, the rate of migration is highly dependent on the steric and electronic properties of the O-acyl group. A study of p-substituted benzoyl-type prodrugs revealed a linear free energy relationship according to the Hammett plot, indicating that electron-withdrawing groups on the benzoyl moiety accelerate the migration. nih.gov This is consistent with a mechanism where the rate-determining step involves the nucleophilic attack of the nitrogen atom on the acyl carbonyl carbon, which is facilitated by a more electrophilic carbon center.
In the context of urea synthesis, "scrambling" of groups can sometimes be observed, which may occur through migration-like phenomena. In a palladium-mediated synthesis of an amide, scrambling of a phenyl group from the palladium-ligand to the product was observed, highlighting the dynamic nature of intermediates in some catalytic cycles. mdpi-res.com
Future Research Directions in N Phenyl N,n Dipropylurea Chemistry
Development of Novel and Green Synthetic Methodologies
The future of synthesizing N'-phenyl-N,N-dipropylurea is geared towards the adoption of green and sustainable chemistry principles. Traditional methods for creating ureas have often relied on hazardous reagents such as phosgene (B1210022). researchgate.net Future research will prioritize the development of alternative synthetic pathways that are safer, more efficient, and environmentally benign.
Key research directions include:
Catalytic Carbonylation: The use of catalytic carbonylation of amines presents a promising alternative. ncl.res.in For instance, gold-based catalysts like Au(PPh₃)Cl have been shown to facilitate the carbonylation of amines to form ureas. ncl.res.in Research could focus on optimizing these catalytic systems for the specific synthesis of N'-phenyl-N,N-dipropylurea, improving turnover frequencies and reaction conditions.
Phosgene-Free Routes: Exploring dioxazolones and other precursors that undergo tandem reactions, such as the Lossen rearrangement followed by condensation with amines, offers a phosgene-free pathway to unsymmetrical ureas. lookchem.com
Heterogeneous Nanocatalysts: The development of novel solid catalysts, such as magnetic geopolymer-based nanocatalysts, provides a pathway for green synthesis. researchgate.net These catalysts are often reusable, thermally stable, and eco-friendly, aligning with the goals of sustainable chemistry. researchgate.net Investigating their applicability to the synthesis of N'-phenyl-N,N-dipropylurea could lead to highly efficient and easily manageable industrial processes.
Solvent-Free Conditions: Research into reactions that can proceed under solvent-free or mild conditions, such as the synthesis of related carbamates from diphenylurea, could be adapted. researchgate.net This reduces waste and simplifies product purification.
Table 1: Comparison of Synthetic Methodologies for Urea (B33335) Synthesis
| Methodology | Key Features | Potential Advantages for N'-phenyl-N,N-dipropylurea | References |
|---|---|---|---|
| Traditional (e.g., Phosgene-based) | Uses highly toxic and hazardous reagents. | High reactivity but significant safety and environmental drawbacks. | researchgate.net |
| Catalytic Carbonylation | Employs catalysts (e.g., Gold, Lead) with CO sources. | Avoids phosgene; potential for high selectivity and milder conditions. | researchgate.netncl.res.in |
| Tandem Rearrangements | Uses precursors like dioxazolones. | Phosgene-free route to unsymmetrical ureas. | lookchem.com |
| Green Heterogeneous Catalysis | Utilizes reusable, solid-supported nanocatalysts. | Eco-friendly, high thermal stability, easy catalyst recovery. | researchgate.net |
Advanced Computational Studies for Predictive Design and Reaction Simulation
Computational chemistry is poised to revolutionize the study of N'-phenyl-N,N-dipropylurea by enabling predictive design and detailed reaction simulation. These tools allow researchers to understand reaction mechanisms, design novel catalysts, and predict material properties before undertaking extensive experimental work.
Future research will likely focus on:
Reaction Pathway Modeling: Using quantum chemical methods like Density Functional Theory (DFT), researchers can model entire reaction pathways. researchgate.netnih.gov This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing deep insight into reaction mechanisms. For example, simulations can explore the three-component reaction of difluorocarbene and other unsaturated bonds to predict viable synthetic routes. nih.gov
Catalyst Design: Computational analysis can be used to design catalysts with enhanced reactivity and stability. nih.gov By modeling the interaction between the catalyst, substrates, and ligands—such as the stabilizing copper–π interactions in certain C-N cross-coupling reactions—new, more effective catalysts can be rationally designed. nih.gov
Machine Learning and AI: The integration of artificial intelligence and machine learning is set to accelerate discovery. nih.govresearchgate.net AI models can be trained on vast datasets of chemical reactions to predict reaction outcomes, optimize conditions, and even discover entirely new materials. researchgate.net These techniques are particularly powerful for virtual screening of ligand libraries and improving the accuracy of scoring functions in molecular docking. nih.gov
Ab Initio Molecular Dynamics: These simulations trace the movement of atoms over time while accounting for quantum mechanical effects. mdpi.com This provides a dynamic view of the reaction process and can incorporate variables like temperature to optimize efficiency. mdpi.com
Table 2: Computational Techniques and Their Applications
| Technique | Primary Application | Example in Urea Chemistry | References |
|---|---|---|---|
| Quantum Chemistry (DFT) | Calculate electronic structure, reaction energies, and pathways. | Studying the mechanism of N-methylformamide metathesis with dimethyl carbonate. | researchgate.net |
| Molecular Dynamics (MD) | Simulate the physical movements of atoms and molecules. | Understanding large-scale conformational changes and allosteric regulation. | nih.govcityu.edu.hk |
| Machine Learning / AI | Predict properties, reaction outcomes, and design materials. | Virtual screening of ligand libraries to identify new inhibitors or catalysts. | nih.govresearchgate.net |
| Computational Fluid Dynamics (CFD) | Model fluid flow and interactions in reactors. | Designing and optimizing microreactors for photoredox catalysis. | mdpi.com |
Exploration of New Supramolecular Architectures
The urea functional group is a powerful motif for building complex, ordered structures through hydrogen bonding. Future research into N'-phenyl-N,N-dipropylurea will likely explore its potential in supramolecular chemistry and materials science.
Key areas of investigation include:
Self-Assembly and Gelation: Simple amino acid and peptide derivatives can act as low molecular weight organogelators, forming extensive networks. metu.edu.tr The self-assembly of N'-phenyl-N,N-dipropylurea, potentially in combination with other functional molecules, could lead to new gels with applications in areas like drug delivery or organic electronics. metu.edu.tr
Polymorphism and Co-crystals: The arrangement of molecules in the solid state can dramatically affect a compound's properties. N,N'-dipropyl urea has been identified as an impurity that can influence the crystallization of other compounds, and mechanochemical treatment of related molecules has been shown to produce new polymorphs. acs.org A systematic study of the polymorphism of N'-phenyl-N,N-dipropylurea could uncover new crystal forms with unique physical properties. Furthermore, forming co-crystals or salts, such as dipropylurea oxalate, could be a strategy to tune these properties. illinois.edu
Functional Materials: By incorporating N'-phenyl-N,N-dipropylurea into larger molecular frameworks, it may be possible to create novel functional materials. The hydrogen-bonding capabilities of the urea group can be used to direct the assembly of molecules for applications in optoelectronics or as sensors.
Investigation of N'-phenyl-N,N-dipropylurea in Emerging Catalytic Systems
While often the product of catalytic reactions, urea derivatives themselves can play roles in catalysis, for example, as ligands or organocatalysts. Future work could position N'-phenyl-N,N-dipropylurea as a key component in novel catalytic systems.
Potential research avenues are:
Organocatalysis: The hydrogen-bonding capacity of the urea group can be harnessed to activate substrates in organocatalytic reactions. Research could explore if N'-phenyl-N,N-dipropylurea or its derivatives can catalyze specific transformations.
Ligand Development: The nitrogen and oxygen atoms of the urea moiety can coordinate to metal centers. N'-phenyl-N,N-dipropylurea could serve as a ligand in organometallic catalysis, influencing the selectivity and activity of the metal catalyst. This is inspired by work on copper complexes for C-N cross-coupling. nih.gov
Photocatalysis: The field of photocatalysis uses light to drive chemical reactions. mdpi.com Future studies could investigate whether N'-phenyl-N,N-dipropylurea can act as a photosensitizer or part of a larger photocatalytic assembly, absorbing light and facilitating energy or electron transfer.
Catalyst Stability: Understanding how reaction conditions affect catalyst performance is crucial. Studies on related systems have shown that factors like the presence of water can lead to catalyst deactivation through mechanisms like support pulverization or loss of active metal. rsc.org Investigating the interaction of N'-phenyl-N,N-dipropylurea with catalysts under various conditions will be essential for developing robust processes.
Detailed Studies on Solvent-Solute Interactions and Their Impact on Chemical Processes
The choice of solvent can profoundly influence reaction rates, selectivity, and the stability of molecular assemblies. nih.gov A detailed understanding of the interactions between N'-phenyl-N,N-dipropylurea (solute) and various solvents is critical for controlling its chemistry.
Future research should focus on:
Fundamental Interaction Analysis: Chemical reactions are strongly impacted by the solvent medium. nih.gov Protic solvents might stabilize charged intermediates, while non-polar solvents operate differently. nih.govuni-hamburg.de Systematic studies using spectroscopic and computational methods can quantify the solute-solvent interactions, such as hydrogen bonding and van der Waals forces, between N'-phenyl-N,N-dipropylurea and a range of solvents. nih.gov
Impact on Supramolecular Assembly: The stability and structure of self-assembled systems, like those formed by ureas, are highly solvent-dependent. nih.gov For example, certain urea-based polymers form filaments in apolar solvents, and tuning the molecule's structure can allow for assembly even in more polar solvents. nih.gov Investigating how different solvents mediate the self-assembly of N'-phenyl-N,N-dipropylurea is key to controlling the formation of desired supramolecular structures.
Predictive Modeling for Solvent Selection: Computational tools can be used to create a digital workflow for selecting optimal solvents. whiterose.ac.uk By modeling the solvation shell around the solute, researchers can predict solubility and the likelihood of forming specific crystal structures. For instance, simulations can show how water molecules might strongly interact with a specific functional group, while other solvents form a more isotropic shell around the entire molecule. whiterose.ac.uk
Kinetic and Thermodynamic Effects: Solvents not only affect the thermodynamic stability of reactants and products but also the kinetic barriers of a reaction. nih.govuni-hamburg.de Detailed studies can parse how a solvent stabilizes or destabilizes the transition state of a reaction involving N'-phenyl-N,N-dipropylurea, thereby controlling the reaction rate and outcome. Computational analysis reveals that strong dispersion interactions can exist between a transition state and the solvent, significantly impacting selectivity. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-phenyl-N,N-dipropyl urea, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via the reaction of substituted isocyanates with amines. For example, combining 3-chlorophenyl isocyanate with dipropylamine and phenylamine in an inert solvent (e.g., dichloromethane) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts . Yield optimization requires precise stoichiometric ratios (1:1 for isocyanate:amine), controlled temperature (70–80°C), and anhydrous conditions to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing N'-phenyl-N,N-dipropyl urea?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR can confirm substituent positions and hydrogen bonding via shifts in NH protons (δ ~6.5–7.5 ppm) and carbonyl carbons (δ ~155–160 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) ensures purity assessment .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 226.20468 for CHNO) .
Q. How does the N,N-dipropyl substitution affect solubility and partition coefficients compared to other alkyl groups?
- Methodological Answer : The dipropyl group increases hydrophobicity, as evidenced by logP values (e.g., XlogP ~3.1 for dipropyl vs. ~2.5 for diethyl analogs) . Solubility in polar solvents (e.g., DMSO) can be tested via saturation shake-flask methods, while logP determination uses octanol/water partitioning followed by UV spectrophotometry .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported thermodynamic properties (e.g., melting points, enthalpy of formation)?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate gas-phase enthalpies (B3LYP/6-31G* basis set) and compare with experimental condensed-phase data from NIST .
- Molecular Dynamics (MD) : Simulate lattice energies to explain discrepancies in melting points (e.g., observed T = 463.6 K vs. predicted values) .
- Meta-Analysis : Systematically compare data from diverse sources (e.g., NIST Webbook, Joback Method) to identify outliers and validate consensus values .
Q. What strategies mitigate aggregation or dimerization of N'-phenyl-N,N-dipropyl urea in solution-phase studies?
- Methodological Answer :
- Steric Hindrance : Introduce bulky substituents (e.g., cyclohexyl groups) to reduce π-π stacking, as seen in carbazole-urea analogs .
- Solvent Optimization : Use low-polarity solvents (e.g., chloroform) or additives like trifluoroacetic acid to disrupt hydrogen bonding .
- Concentration Control : Maintain sub-millimolar concentrations in UV-Vis studies to minimize self-association artifacts .
Q. How do electronic properties of the phenyl group influence hydrogen-bonding interactions in urea derivatives?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures to map hydrogen-bonding networks (e.g., NH···O=C interactions) .
- Infrared Spectroscopy : Monitor N-H stretching frequencies (3200–3400 cm) to assess bond strength variations with electron-withdrawing/donating substituents .
- Electrostatic Potential Maps : Generate via DFT to visualize charge distribution effects on urea’s hydrogen-bonding capacity .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- In Vitro Assays : Test antimicrobial activity via microbroth dilution (MIC/MBC) against Gram-positive/negative strains, correlating results with logP and substituent size .
- Enzyme Inhibition : Use fluorescence-based assays (e.g., Rho-kinase inhibition) with IC determination and molecular docking to identify key binding motifs .
- Toxicity Profiling : Employ zebrafish embryo models to evaluate developmental toxicity linked to substituent electronic profiles .
Data Analysis and Contradiction Resolution
Q. How should researchers address discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
- Methodological Answer :
- Dose-Response Curves : Establish EC values across multiple cell lines (e.g., HeLa, MCF-7) to differentiate cytotoxic vs. cytostatic effects .
- Transcriptomic Profiling : Use RNA-seq to identify pathway-specific responses (e.g., oxidative stress vs. apoptosis) .
- Meta-Data Harmonization : Apply standardized protocols (e.g., OECD guidelines) to ensure cross-study comparability .
Q. What approaches validate the purity of synthesized batches when analytical data conflicts with literature?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
